molecular formula C18H28N2O2S B2518522 1-[4-(3-Methoxypyrrolidin-1-yl)piperidin-1-yl]-3-(3-methylthiophen-2-yl)propan-1-one CAS No. 2320505-27-7

1-[4-(3-Methoxypyrrolidin-1-yl)piperidin-1-yl]-3-(3-methylthiophen-2-yl)propan-1-one

Cat. No.: B2518522
CAS No.: 2320505-27-7
M. Wt: 336.49
InChI Key: ZWLZISRBWFBYME-UHFFFAOYSA-N
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Description

1-[4-(3-Methoxypyrrolidin-1-yl)piperidin-1-yl]-3-(3-methylthiophen-2-yl)propan-1-one is a complex organic compound featuring a piperidine ring, a pyrrolidine ring, and a thiophene ring

Preparation Methods

The synthesis of 1-[4-(3-Methoxypyrrolidin-1-yl)piperidin-1-yl]-3-(3-methylthiophen-2-yl)propan-1-one involves multiple steps, typically starting with the preparation of the piperidine and pyrrolidine intermediates. These intermediates are then coupled with the thiophene derivative under specific reaction conditions. Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and controlled environments to ensure consistency and efficiency.

Chemical Reactions Analysis

1-[4-(3-Methoxypyrrolidin-1-yl)piperidin-1-yl]-3-(3-methylthiophen-2-yl)propan-1-one can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Using reducing agents like lithium aluminum hydride or sodium borohydride, the compound can be reduced to its corresponding alcohols or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used. Common reagents include halogens, acids, and bases.

The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the functional groups attached to the piperidine, pyrrolidine, and thiophene rings.

Scientific Research Applications

1-[4-(3-Methoxypyrrolidin-1-yl)piperidin-1-yl]-3-(3-methylthiophen-2-yl)propan-1-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.

    Industry: Used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-[4-(3-Methoxypyrrolidin-1-yl)piperidin-1-yl]-3-(3-methylthiophen-2-yl)propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

1-[4-(3-Methoxypyrrolidin-1-yl)piperidin-1-yl]-3-(3-methylthiophen-2-yl)propan-1-one can be compared to other compounds with similar structural features, such as:

  • 1-[4-(3-Hydroxypyrrolidin-1-yl)piperidin-1-yl]-3-(3-methylthiophen-2-yl)propan-1-one
  • 1-[4-(3-Methoxypyrrolidin-1-yl)piperidin-1-yl]-3-(3-ethylthiophen-2-yl)propan-1-one

These compounds share similar core structures but differ in their functional groups, which can significantly impact their chemical reactivity and biological activity

Properties

IUPAC Name

1-[4-(3-methoxypyrrolidin-1-yl)piperidin-1-yl]-3-(3-methylthiophen-2-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O2S/c1-14-8-12-23-17(14)3-4-18(21)19-9-5-15(6-10-19)20-11-7-16(13-20)22-2/h8,12,15-16H,3-7,9-11,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWLZISRBWFBYME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)CCC(=O)N2CCC(CC2)N3CCC(C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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